![molecular formula C20H21NO3 B5611336 N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)
N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related naphtho[2,1-b]furan compounds involves the reaction of specific precursors under controlled conditions. For example, the synthesis of azuleno[1,2-b]pyrrole and azuleno[1,2-b]furan analogues is achieved through reactions involving morpholino enamines of certain oxopyrrolidine or oxotetrahydrofuran derivatives, followed by dehydrogenation and demethoxycarbonylation steps (Fujimori et al., 1986).
Molecular Structure Analysis
The molecular structure of naphtho[2,1-b]furan derivatives can be elucidated using various spectroscopic methods. Crystallographic analysis of related compounds, such as N-(2'-pyridyl)-8,13-dioxodinaphtho[2,1-b: 2',3'-d]furan-6-carboxamide, reveals detailed molecular configurations and intramolecular hydrogen bonding that contribute to the stability of these molecules (Goldstein, 1975).
Chemical Reactions and Properties
The chemical reactivity of naphtho[2,1-b]furan derivatives includes oxidation and reduction processes. For instance, 5-hydroxy-2-methylnaphtho[1,2-b]furan undergoes oxidative reactions yielding ortho-quinone derivatives or is reduced to form dihydro derivatives, indicating the compound's susceptibility to electron transfer reactions (Cameron & Hildyard, 1967).
Mechanism of Action
Future Directions
The future directions for research on naphtho[1,2-b]furan-2-carboxamide derivatives could involve further exploration of their potential as MCH-R1 antagonists for the treatment of obesity . Additionally, the development of synthetic strategies to improve the oral bioavailability of these compounds could be a valuable area of research .
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-N-methylbenzo[e][1]benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21(16-8-4-5-9-17(16)22)20(23)19-12-15-14-7-3-2-6-13(14)10-11-18(15)24-19/h2-3,6-7,10-12,16-17,22H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBUKNQVZPRJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

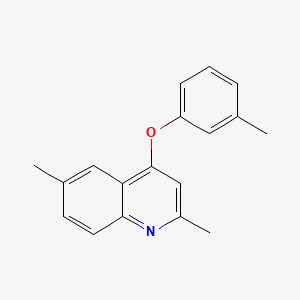
![3-{2-[4-(2-methoxyphenoxy)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5611270.png)
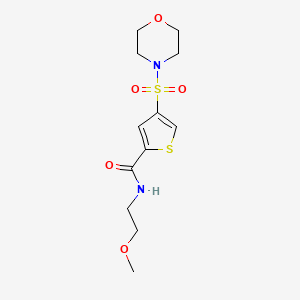
![8-(cyclopropylmethyl)-N-(4-methylbenzyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5611278.png)
![N-[(3S*,4R*)-1-[(3-methoxyphenoxy)acetyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5611283.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5611287.png)
![8-glycyl-3-[2-(4-isopropyl-1-piperazinyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5611300.png)
![4-{[(4-biphenylyloxy)acetyl]amino}benzamide](/img/structure/B5611307.png)
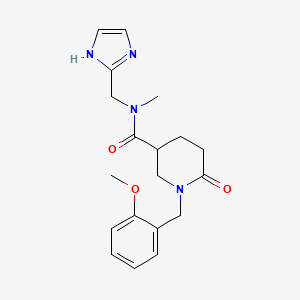
![2-(2-{[4-(benzyloxy)phenoxy]acetyl}carbonohydrazonoyl)-4-methoxyphenyl acetate](/img/structure/B5611316.png)
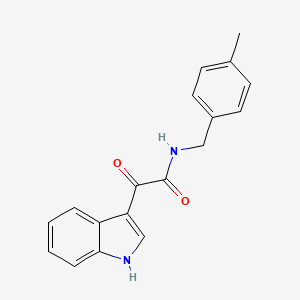
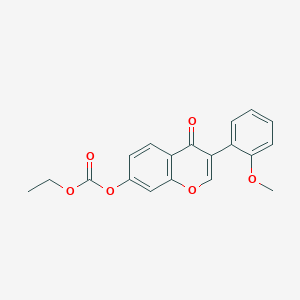
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)